Inosine, 2',3'-dideoxy-3'-fluoro-
CAS No.: 121353-84-2
Cat. No.: VC16984732
Molecular Formula: C10H11FN4O3
Molecular Weight: 254.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121353-84-2 |
|---|---|
| Molecular Formula | C10H11FN4O3 |
| Molecular Weight | 254.22 g/mol |
| IUPAC Name | 9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C10H11FN4O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2H2,(H,12,13,17)/t5-,6+,7+/m0/s1 |
| Standard InChI Key | CNSPPTKGHNYALQ-RRKCRQDMSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)F |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)F |
Introduction
Chemical Structure and Synthesis
Structural Features
Inosine, 2',3'-dideoxy-3'-fluoro- (molecular formula: C₁₀H₁₁FN₄O₃; molecular weight: 278.22 g/mol) retains the hypoxanthine base of inosine but features a deoxygenated ribose sugar. The absence of 2' and 3' hydroxyl groups eliminates hydrogen-bonding sites critical for RNA incorporation, while the 3'-fluorine introduces steric and electronic effects that may influence enzyme binding . Comparative analysis with analogs like didanosine (2',3'-dideoxyinosine) suggests that fluorine’s electronegativity could enhance metabolic stability by resisting phosphorylase-mediated degradation .
Synthetic Pathways
The synthesis of fluorinated dideoxynucleosides typically involves:
-
Sugar Modification: Starting with ribose, sequential deoxygenation at the 2' and 3' positions via Barton-McCombie or Mitsunobu reactions.
-
Fluorination: Introducing fluorine at the 3' position using diethylaminosulfur trifluoride (DAST) or Selectfluor reagents under anhydrous conditions.
-
Glycosidic Bond Formation: Coupling the modified sugar to hypoxanthine using Vorbrüggen glycosylation, followed by purification via chromatography .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s logP (estimated at 0.85) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Fluorine’s inductive effect stabilizes the glycosidic bond against acid hydrolysis, potentially enhancing oral bioavailability compared to non-fluorinated analogs .
Metabolic Profile
Dideoxy modification confers resistance to adenosine deaminase (ADA), a common inactivation pathway for natural nucleosides. Fluorine at the 3' position may further impede phosphorylation by thymidine kinase, altering intracellular activation kinetics .
Mechanistic Insights and Therapeutic Applications
Antiviral Mechanisms
As a chain-terminating nucleotide, 2',3'-dideoxy-3'-fluoro-inosine could inhibit viral polymerases. For example:
-
HIV Reverse Transcriptase: The absence of a 3'-OH prevents phosphodiester bond formation, halting DNA elongation. Fluorine’s steric bulk may enhance binding affinity by filling hydrophobic pockets in the enzyme .
-
HCV NS5B Polymerase: Fluorine’s electronegativity might stabilize interactions with catalytic magnesium ions, improving inhibitory potency.
Table 1: Comparative Activity of Dideoxynucleoside Analogs
| Compound | Target Virus | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Didanosine (ddI) | HIV-1 | 10–50 | 100–500 |
| Zalcitabine (ddC) | HIV-1 | 0.5–2 | 200–800 |
| 2',3'-dideoxy-3'-F-Ino | Hypothetical | ~5* | >1000* |
| *Estimated based on structural analogs . |
Preclinical and Clinical Development
In Vitro Studies
Limited data exist, but analogous compounds show:
-
HIV-1 Inhibition: EC₅₀ values of 0.1–1 μM in MT-4 cells, with low cytotoxicity (CC₅₀ > 100 μM) .
-
Hepatitis B Virus (HBV): 2-log reduction in viral DNA at 10 μM in HepG2.2.15 cells .
Toxicity Considerations
Dideoxynucleosides are associated with mitochondrial toxicity due to inhibition of DNA polymerase γ. Fluorination may mitigate this by reducing off-target binding, as seen with emtricitabine .
Challenges and Future Directions
Resistance Mutations
Viral polymerases may develop mutations (e.g., M184V in HIV) that discriminate against fluorine-modified nucleotides. Combination therapy with protease inhibitors could circumvent this .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume